5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile

Catalog No.
S668481
CAS No.
53871-49-1
M.F
C7H7N5
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-car...

CAS Number

53871-49-1

Product Name

5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile

IUPAC Name

5-amino-3-(cyanomethyl)-1-methylpyrazole-4-carbonitrile

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C7H7N5/c1-12-7(10)5(4-9)6(11-12)2-3-8/h2,10H2,1H3

InChI Key

AKNBVYKHUHEZDT-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=N1)CC#N)C#N)N

Canonical SMILES

CN1C(=C(C(=N1)CC#N)C#N)N

Precursor for Heterocycle Synthesis

-AMCMC serves as a valuable building block for the synthesis of diverse heterocyclic structures. Its inherent reactivity, especially the amino and cyano groups, allows it to participate in various condensation reactions with other molecules, leading to the formation of complex heterocycles. Research has shown its successful application in the synthesis of:

  • Pyrazolo[1,5-a]pyrimidine derivatives: These compounds exhibit various biological activities, including antitumor and antibacterial properties .
  • Pyrazolo[4,3-c]pyridine derivatives: These heterocycles possess anti-inflammatory and analgesic properties .
  • Pyrazolo[3,4-d]pyridazine derivatives: These compounds exhibit potential antitumor activity .

5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound characterized by its pyrazole structure, which is a five-membered ring containing two nitrogen atoms. The molecular formula for this compound is C₇H₇N₅, and it has a molecular weight of approximately 161.16 g/mol. The compound features several functional groups, including an amino group and cyano groups, which contribute to its chemical reactivity and potential biological activity. Its structure can be represented as follows:

text
NH2 |C≡N-C-CH3 | N \ C≡N

, particularly with electrophiles. For instance, it has been shown to react with beta-cycloketols in boiling acetic acid to produce previously uncharacterized tetrahydropyrazoloquinazolines in low yields (15–22%) . The reaction mechanism typically involves the nucleophilic attack of the pyrazole nitrogen on the electrophilic center of the cycloketol, followed by subsequent intramolecular reactions.

While specific biological activities of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities. Therefore, it is plausible that this compound may possess similar biological effects, warranting further investigation.

The synthesis of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of malononitrile with hydrazine hydrate, followed by subsequent modifications to introduce the cyanomethyl and methyl groups. Specific synthetic routes may vary but generally include:

  • Formation of the Pyrazole Ring: Reacting malononitrile with hydrazine to form an intermediate.
  • Cyanomethylation: Introducing the cyanomethyl group through nucleophilic substitution or similar methods.
  • Methylation: Adding a methyl group at the appropriate position on the pyrazole ring.

5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile has potential applications in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drug development due to its possible biological activities.
  • Agriculture: As a potential pesticide or herbicide derivative.
  • Material Science: In the development of novel materials due to its unique structural properties.

Several compounds share structural similarities with 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Amino-1H-pyrazole-4-carbonitrile54385-49-80.92
3-Methyl-1H-pyrazole-4-carbonitrile131661-41-10.88
5-Amino-1H-pyrazole-3,4-dicarbonitrile54385-49-80.92
5-Amino-1H-pyrazole-4-carbonitrile1204396-41-70.84
1H-Pyrazole-4-carbonitrile hydrochloride1416351-94-40.70

These compounds are characterized by similar functional groups and structural frameworks but may differ in their biological activities and chemical reactivity.

XLogP3

-0.2

Dates

Modify: 2023-08-15

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